molecular formula C15H19N3O4 B14126446 (E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate

(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate

Cat. No.: B14126446
M. Wt: 305.33 g/mol
InChI Key: YEGABEVZPGFACP-UHFFFAOYSA-N
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Description

(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate typically involves the condensation of 3,5-dimethylphenylhydrazine with ethyl 3-oxobutanoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

ethyl N-[2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate

InChI

InChI=1S/C15H19N3O4/c1-5-22-15(21)16-14(20)13(11(4)19)18-17-12-7-9(2)6-10(3)8-12/h6-8,19H,5H2,1-4H3,(H,16,20,21)

InChI Key

YEGABEVZPGFACP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C)C

Origin of Product

United States

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